
1-(4-Chlorobenzoyl)-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“4-Chlorobenzoyl chloride” is an acyl chloride . It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It may be used in the acylation of benzene using different solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, K-10, Amberlite, Amberlyst-15, Indion-130, Filtrol-24 clay, and sulfated zirconia .
Synthesis Analysis
The synthesis of “4-Chlorobenzoyl chloride” involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .Molecular Structure Analysis
The molecular formula of “4-Chlorobenzoyl chloride” is ClC6H4COCl . The molecular weight is 175.01 .Chemical Reactions Analysis
“4-Chlorobenzoyl chloride” reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It may also be used in the preparation of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene .Physical And Chemical Properties Analysis
“4-Chlorobenzoyl chloride” is a liquid with a refractive index of 1.578 . It has a boiling point of 102-104 °C/11 mmHg and a density of 1.365 g/mL at 20 °C . It reacts with water and alcohol .科学的研究の応用
1-(4-Chlorobenzoyl)-2-methylpiperazine has been used in a variety of scientific research applications, including its use as a reagent in organic synthesis. It can be used to synthesize a variety of compounds, including pharmaceuticals, metal complexes and polymers. It is also used as a protective agent in organic reactions, as it can prevent the formation of unwanted byproducts. Additionally, this compound has been used in the synthesis of various drugs, including anti-inflammatory and anti-cancer drugs.
作用機序
Target of Action
A structurally similar compound, “2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide”, is known to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation .
Mode of Action
It’s worth noting that compounds with similar structures, such as indomethacin, are known to inhibit prostaglandin synthesis . This inhibition occurs because these compounds prevent the enzyme cyclooxygenase (COX) from converting arachidonic acid to prostaglandins . This action results in decreased inflammation, pain, and fever .
Biochemical Pathways
Related compounds like indomethacin are known to affect the prostaglandin synthesis pathway . By inhibiting the COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby affecting various physiological processes regulated by these compounds, including inflammation, pain sensation, and fever .
Result of Action
Compounds that inhibit prostaglandin synthesis, like indomethacin, generally result in decreased inflammation, pain, and fever . These effects are due to the reduced production of prostaglandins, which play key roles in these physiological processes .
実験室実験の利点と制限
The main advantage of using 1-(4-Chlorobenzoyl)-2-methylpiperazine in lab experiments is its low toxicity and high solubility in various solvents. Additionally, it is relatively easy to synthesize and can be used as a reagent in organic synthesis. However, there are some limitations to its use, as it can be difficult to handle due to its hygroscopic nature and its tendency to form adducts with other molecules.
将来の方向性
The future directions for 1-(4-Chlorobenzoyl)-2-methylpiperazine research include further studies into its biochemical and physiological effects, as well as its potential applications in drug synthesis and other areas of scientific research. Additionally, further research into its mechanism of action, its potential as a protective agent in organic reactions, and its use as a ligand for metal complexes could be beneficial. Finally, further studies into its solubility, stability and handling characteristics could also be beneficial.
合成法
1-(4-Chlorobenzoyl)-2-methylpiperazine can be synthesized through a variety of methods, with the most common being the direct condensation of 4-chlorobenzoyl chloride with 2-methylpiperazine. This reaction is typically performed in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of around 100°C. The reaction is usually complete within 1-2 hours, with the resulting product being a white solid.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .
Cellular Effects
1-(4-Chlorobenzoyl)-2-methylpiperazine may have various effects on cells. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(4-chlorophenyl)-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKOAFOFNBYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

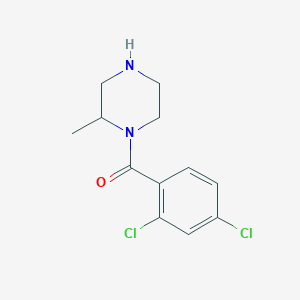
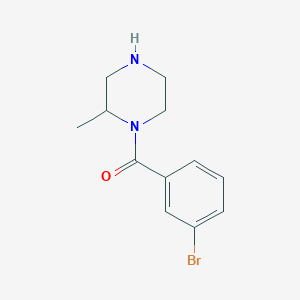

![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)
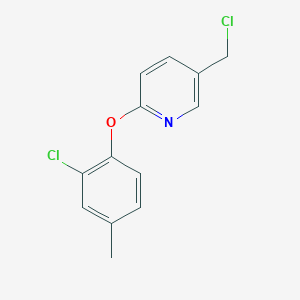
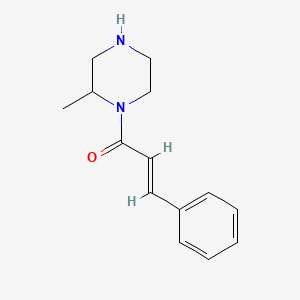
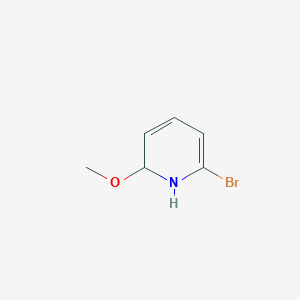
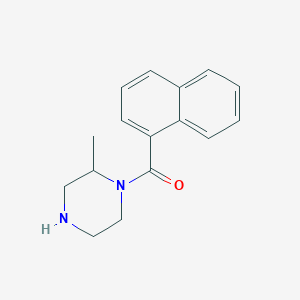


![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
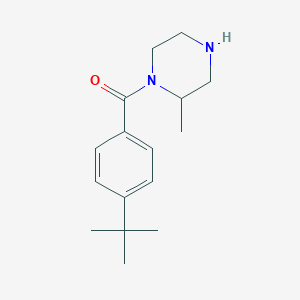
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)